6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol
CAS No.:
Cat. No.: VC20309506
Molecular Formula: C10H17N3O3
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O3 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol |
| Standard InChI | InChI=1S/C10H17N3O3/c1-9-11-8-10(13(15)16)12(9)6-4-2-3-5-7-14/h8,14H,2-7H2,1H3 |
| Standard InChI Key | JWVXFSSCLKEMRP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(N1CCCCCCO)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol consists of a 2-methyl-5-nitroimidazole ring linked via a six-carbon chain to a terminal hydroxyl group. The IUPAC name, 6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol, reflects its substitution pattern. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₃ |
| Molecular Weight | 227.26 g/mol |
| Canonical SMILES | CC1=NC=C(N1CCCCCCO)N+[O-] |
| InChI Key | JWVXFSSCLKEMRP-UHFFFAOYSA-N |
| PubChem CID | 45097981 |
The nitro group at position 5 of the imidazole ring enhances electrophilicity, facilitating interactions with biological targets, while the hexanol chain may improve solubility and membrane permeability .
Synthetic Pathways and Modifications
Hypothesized Synthesis Routes
While no documented synthesis of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol exists, its structure suggests derivatization from metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). A plausible route involves:
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Alkylation of Metronidazole: Reacting metronidazole with 1,6-dibromohexane under basic conditions to substitute the hydroxyl group with a hexyl chain.
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Hydroxylation: Hydrolysis of the terminal bromide to yield the alcohol .
This approach mirrors methods used to synthesize analogs like 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyrrolidine-2,5-dione, where Mitsunobu or nucleophilic substitution reactions link imidazole cores to functionalized side chains .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at the imidazole N1 position requires careful control of reaction conditions .
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Purification: The polar hydroxyl group and nonpolar hexyl chain may complicate chromatographic separation.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Nitro Group: Essential for prodrug activation; removal abolishes activity .
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Alkyl Chain Length: Longer chains (e.g., hexyl) may improve lipid solubility and tissue penetration compared to shorter analogs.
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Hydroxyl Terminus: Could facilitate hydrogen bonding with target enzymes or improve pharmacokinetics via glucuronidation .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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logP: Estimated at 0.9 (Predicted via PubChem), indicating moderate hydrophilicity.
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Aqueous Solubility: The hydroxyl group enhances solubility, potentially exceeding 10 mg/mL in water.
Metabolic Pathways
Hypothetical metabolism involves:
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Oxidation: Hepatic CYP450-mediated oxidation of the hexanol chain to carboxylic acids.
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Nitroreduction: Anaerobic microbiota may reduce the nitro group to cytotoxic amines .
Applications and Future Directions
Antimicrobial Drug Development
This compound’s hybrid structure positions it as a candidate for treating infections caused by Helicobacter pylori or Clostridium difficile, where metronidazole resistance is emerging .
Targeted Delivery Systems
Conjugation with nanoparticles or liposomes could leverage the hexanol chain’s amphiphilicity for site-specific delivery.
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